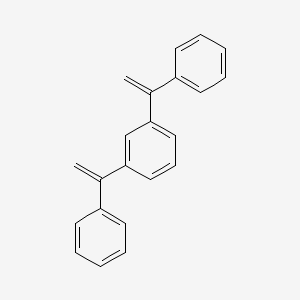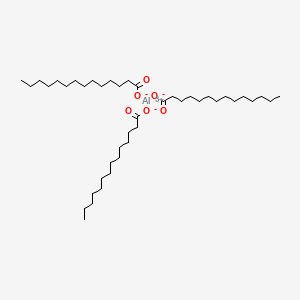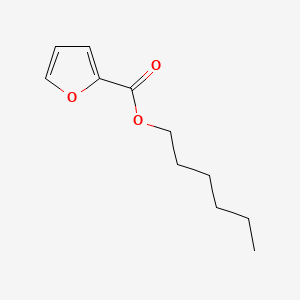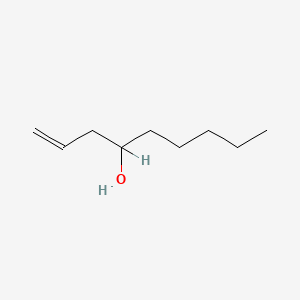
1-Nonen-4-ol
Overview
Description
1-Nonen-4-ol is an organic compound with the molecular formula C9H18O . It is a monounsaturated alcohol, meaning it contains one double bond and one hydroxyl group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonen-4-ol can be synthesized through several methods, including the hydroboration-oxidation of 1-nonene. The reaction involves the addition of borane (BH3) to 1-nonene, followed by oxidation with hydrogen peroxide (H2O2) to yield this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydration of 1-nonene using acidic catalysts such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This process involves the addition of water (H2O) to the double bond of 1-nonene, resulting in the formation of this compound.
Chemical Reactions Analysis
1-Nonen-4-ol undergoes various types of chemical reactions, including:
Oxidation: . Common reagents for this reaction include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: The double bond in this compound can be reduced to form 1-nonanol, a saturated alcohol. This reaction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, to form alkyl halides. This reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Nonanoic acid (pelargonic acid)
1-nonanol
Alkyl halides
Scientific Research Applications
1-Nonen-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
1-Nonen-4-ol is similar to other alkenols and alkenes, such as 1-octen-3-ol and 1-decen-4-ol. These compounds share structural similarities but differ in the length of their carbon chains and the position of their double bonds and hydroxyl groups. The uniqueness of this compound lies in its specific combination of a nine-carbon chain with a double bond at the fourth position and a hydroxyl group at the first position.
Comparison with Similar Compounds
1-octen-3-ol
1-decen-4-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
non-1-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUPBTSXOSZHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015909 | |
| Record name | 1-Nonen-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35192-73-5 | |
| Record name | 1-Nonen-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035192735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35192-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nonen-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Nonen-4-ol in organic synthesis?
A1: this compound serves as a valuable intermediate in the synthesis of various organic compounds. For instance, it can be utilized to prepare unsymmetrical ketones like 2-heptanone through thermolysis at high temperatures []. Furthermore, it acts as a precursor to 2-methyl-2-decen-5-one, achievable via a two-step process involving thermolysis and methylation [].
Q2: How does the chilling rate impact the presence of this compound in raw lamb meat?
A2: Research indicates that rapid chilling rates can influence the volatile compounds present in raw lamb meat []. While not explicitly stated in the provided abstract, it's plausible that chilling rate variations could affect enzymatic activity and subsequent lipid oxidation, potentially altering this compound levels.
Q3: Can you elaborate on the role of this compound in the context of aspercyclide C synthesis?
A3: While this compound itself isn't directly mentioned in the aspercyclide C synthesis [], the research highlights the use of its structural isomer, non-1-en-3-ol. This isomer, derived from L-(+)-tartaric acid, is crucial for synthesizing both enantiomers of aspercyclide C. This suggests potential research avenues exploring if this compound, with its similar structure, could also play a role in synthesizing related compounds.
Q4: Are there any documented applications of this compound in the synthesis of natural products?
A4: Although not directly mentioned in the provided abstracts, the synthesis of (+)-bourgeanic acid [] demonstrates the use of similar compounds with chiral centers and long aliphatic chains in natural product synthesis. This suggests that this compound, with its chiral center and aliphatic chain, could potentially find applications in synthesizing other complex natural products or their analogs.
Q5: What analytical techniques are relevant for studying this compound?
A5: While not explicitly mentioned, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify volatile compounds like this compound, especially in food chemistry research []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structural characterization and studying reaction mechanisms involving this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
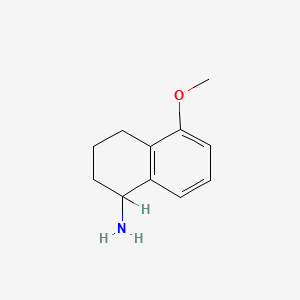

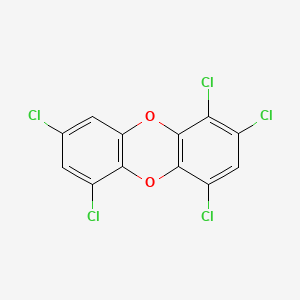
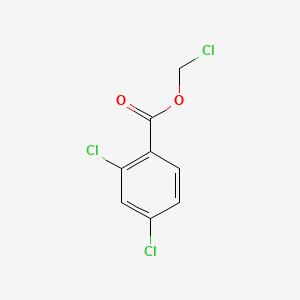
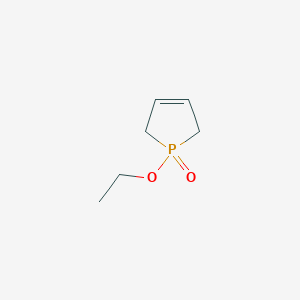
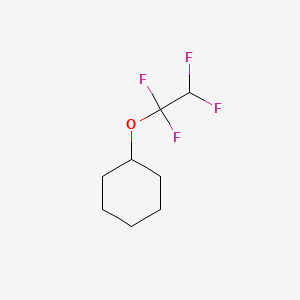
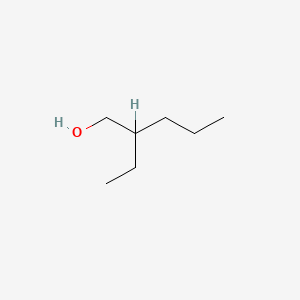
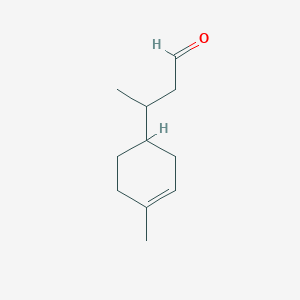
![7-(4-(Diethylamino)-2-ethoxyphenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1595490.png)

![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)
